Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). This compound is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
Methods of Application or Experimental Procedures: The synthesis of 3-CH2Cl involves modification of the Schotten-Baumann acylation-reaction .
Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
Specific Scientific Field: Material Science
Summary of the Application: The Ultraviolet-Induced Functionalization of Multi-Walled Carbon Nanotubes with Polymer Radicals Generated from Polyvinyl Benzoate Derivatives .
Methods of Application or Experimental Procedures: The polymer with a 4- (chloromethyl)benzoate side chain was prepared by the esterification of polyvinyl alcohol (PVA) with corresponding acid chloride. The synthesized polymer and MWCNTs were mixed in N -methylpyrrolidone and irradiated with ultraviolet (UV) light .
Results or Outcomes: The XPS results revealed that scission of the C–Cl bonds of the chloromethyl groups and benzyl-type radical formation occurred. The incremental surface defects of the MWCNTs caused by UV irradiation were confirmed by means of Raman spectroscopy .
Specific Scientific Field: Polymer Science
Summary of the Application: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years. The HCP material is synthesized by Friedel Craft reactions .
Methods of Application or Experimental Procedures: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. These extraordinary features make HCPs promising candidates for solving environmental pollution and catalysis as well as energy crisis .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Chloromethylation of aromatic compounds is a key process in organic chemistry. It is often catalyzed by zinc iodide .
Methods of Application or Experimental Procedures: A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C. After stirring the reaction mixture at −10°C for 30 min, the aromatic compound .
Results or Outcomes: The process results in the chloromethylation of the aromatic compound .
Summary of the Application: Porous polymers have gained much significance and have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .
Methods of Application or Experimental Procedures: The porous materials are synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .
Results or Outcomes: The porous materials have high surface area, excellent porosity, small pore size and strong packing .
Chloromethyl benzoate is an organic compound with the chemical formula CHClO. It is classified as an aromatic ester, where a chloromethyl group (-CHCl) is attached to the benzene ring of benzoate. This compound is known for its reactivity and serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various
Chloromethyl benzoate does not have a well-defined mechanism of action in biological systems. Its primary use in research is as a methylating agent, but due to safety concerns, alternative methods are often preferred.
Chloromethyl benzoate is a hazardous compound and should be handled with extreme caution in a well-ventilated laboratory. Here are some key safety concerns:
Chloromethyl benzoate can undergo several significant reactions:
These reactions highlight its role as a reactive intermediate in organic synthesis.
Chloromethyl benzoate can be synthesized through several methods:
Chloromethyl benzoate finds applications across various fields:
Chloromethyl benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Benzoate | Simple ester without halogen | Less reactive than chloromethyl benzoate |
Ethyl 4-(Chloromethyl)benzoate | Similar halogenated structure | Different alkyl group may affect reactivity |
3-Chloromethyl Benzoic Acid | Contains carboxylic acid functionality | More acidic; potential for different biological activity |
Chloromethyl benzoate's unique combination of a chloromethyl group and an ester functionality makes it particularly reactive and versatile compared to these similar compounds.
Corrosive;Irritant